
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine, also known as 3-Fluoro-4-methylphenylsulfonypiperidine-3-amine or FMPA, is a chemical compound that belongs to the piperidine class of drugs. It is used in scientific research to study the mechanism of action and physiological effects of the compound. The synthesis method of FMPA is a crucial aspect of its use in research, and its biochemical and physiological effects are of great interest to researchers.
作用机制
The mechanism of action of FMPA involves the activation of the sigma-1 receptor. Studies have shown that FMPA binds to the sigma-1 receptor with high affinity, leading to the modulation of various cellular pathways. The activation of the sigma-1 receptor by FMPA has been shown to have a variety of effects, including the modulation of calcium signaling and the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
FMPA has been shown to have a variety of biochemical and physiological effects. It has been found to modulate calcium signaling, which is involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. FMPA has also been shown to regulate cell proliferation and differentiation, which is important for the growth and development of cells.
实验室实验的优点和局限性
One of the advantages of using FMPA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the mechanism of action and physiological effects of the compound. However, one limitation of using FMPA is its potential toxicity. It is important to use FMPA in appropriate concentrations and to take appropriate safety precautions when handling the compound.
未来方向
There are many future directions for research on FMPA. One area of interest is the potential therapeutic applications of the compound. FMPA has been shown to have anti-inflammatory and analgesic effects, and it may have potential as a treatment for various diseases, including chronic pain and neurodegenerative disorders. Another area of interest is the development of new compounds that are similar to FMPA but have improved pharmacological properties. These compounds may have increased potency or reduced toxicity, making them more useful for scientific research and potential therapeutic applications.
Conclusion:
In conclusion, FMPA is a chemical compound that is used in scientific research to study the mechanism of action and physiological effects of the compound. Its synthesis method is reliable and efficient, and it has been found to have an affinity for the sigma-1 receptor. FMPA has a variety of biochemical and physiological effects, and it may have potential therapeutic applications in the future. Future research on FMPA may lead to the development of new compounds with improved pharmacological properties and increased potency.
合成方法
The synthesis of FMPA involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure FMPA. This method of synthesis is reliable and efficient, making FMPA readily available for use in scientific research.
科学研究应用
FMPA is used in scientific research to study the mechanism of action and physiological effects of the compound. It has been found to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including cell proliferation and differentiation, and calcium signaling. FMPA has been shown to activate the sigma-1 receptor, which in turn leads to the modulation of various cellular pathways.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)sulfonylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-4-5-11(7-12(9)13)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUUGGLIWKAHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


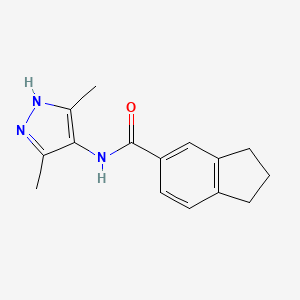
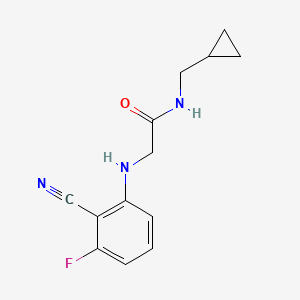
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
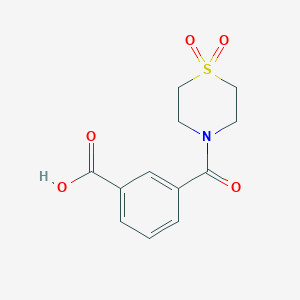
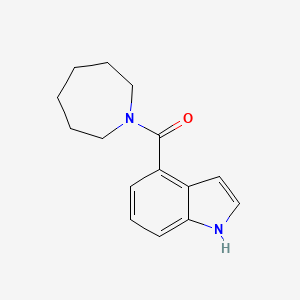
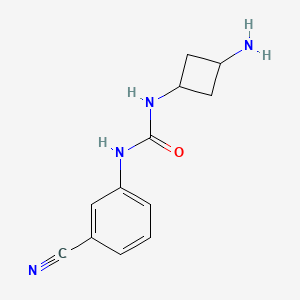
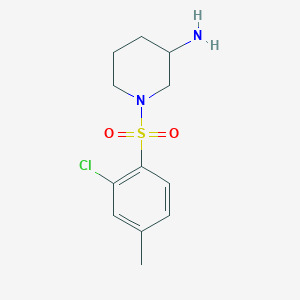
![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
